molecular formula C17H18BrFN4O B2716258 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone CAS No. 2380100-84-3

2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone

Cat. No. B2716258
CAS RN: 2380100-84-3
M. Wt: 393.26
InChI Key: XZNARJIRLVGMIH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone, also known as BFE, is a chemical compound that has been extensively studied for its potential therapeutic applications. BFE is a small molecule that belongs to the class of piperazine derivatives and has been shown to possess a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone involves the inhibition of monoamine oxidase A and B, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone on neurological disorders.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has also been found to have antitumor effects, which may be due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone for lab experiments is its high purity and high yield, which makes it a suitable compound for use in various assays and experiments. However, one of the limitations of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone is its high cost, which may limit its use in large-scale experiments. Another limitation is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the study of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone. One direction is to investigate its potential as a treatment for other neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to elucidate the exact mechanism of action of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone and to optimize its synthesis method for large-scale production.
In conclusion, 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone is a small molecule that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of the compound. 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has been found to possess a variety of biological activities, including antitumor, antidepressant, and anxiolytic effects. Its mechanism of action involves the inhibition of monoamine oxidase A and B, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone involves a series of chemical reactions, starting with the reaction of 4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine with 4-bromobenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a sequence of reactions involving reduction, oxidation, and cyclization, leading to the formation of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone. The synthesis method of 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess a variety of biological activities, including antitumor, antidepressant, and anxiolytic effects. 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has also been found to be a potent inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone has been investigated as a potential treatment for various neurological disorders, including depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN4O/c1-12-16(19)17(21-11-20-12)23-8-6-22(7-9-23)15(24)10-13-2-4-14(18)5-3-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNARJIRLVGMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

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